molecular formula C12H25Cl B13826458 2-Chlorododecane CAS No. 2350-11-0

2-Chlorododecane

Cat. No.: B13826458
CAS No.: 2350-11-0
M. Wt: 204.78 g/mol
InChI Key: IRQJPTVOWBXCHM-UHFFFAOYSA-N
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Description

2-Chlorododecane is an organic compound with the molecular formula C₁₂H₂₅Cl . It is a chlorinated derivative of dodecane, where a chlorine atom is substituted at the second carbon of the dodecane chain. This compound is used in various chemical processes and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Non-polar solvents like hexane or cyclohexane.

    Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in continuous flow reactors to ensure efficient mixing and control over reaction parameters. The use of advanced separation techniques like distillation and crystallization helps in purifying the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chlorododecane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of dodecane by removing the chlorine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 2-hydroxydodecane, 2-aminododecane, or 2-thiododecane.

    Oxidation: Formation of 2-dodecanol or 2-dodecanoic acid.

    Reduction: Formation of dodecane.

Scientific Research Applications

2-Chlorododecane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its effects on biological membranes and cellular processes.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorododecane involves its interaction with biological membranes and proteins. The chlorine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein structure and function. This can affect various cellular pathways and processes, including signal transduction and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorododecane: A positional isomer with the chlorine atom at the first carbon.

    2-Bromododecane: A similar compound with a bromine atom instead of chlorine.

    2-Iodododecane: A similar compound with an iodine atom instead of chlorine.

Uniqueness

2-Chlorododecane is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and applications. Compared to its isomers and halogenated analogs, this compound exhibits distinct properties that make it suitable for particular industrial and research applications.

Properties

CAS No.

2350-11-0

Molecular Formula

C12H25Cl

Molecular Weight

204.78 g/mol

IUPAC Name

2-chlorododecane

InChI

InChI=1S/C12H25Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11H2,1-2H3

InChI Key

IRQJPTVOWBXCHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)Cl

Origin of Product

United States

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